molecular formula C14H14N6OS B2993364 5-[(Z)-(dimethylamino)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one CAS No. 478064-07-2

5-[(Z)-(dimethylamino)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one

Cat. No.: B2993364
CAS No.: 478064-07-2
M. Wt: 314.37
InChI Key: YQYFRJGMAXOPDA-IAOACWBGSA-N
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Description

The compound 5-[(Z)-(dimethylamino)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one is a thiazolidinone derivative characterized by a complex heterocyclic framework. Its structure includes:

  • A 1,3-thiazolan-4-one core.
  • A (Z)-dimethylamino-methylidene substituent at position 5, contributing to electronic and steric properties.
  • A phenyl group at position 3 and a 1,2,4-triazol-4-ylimino moiety at position 2, which may enhance biological interactions or crystallinity.

Synthesis of analogous thiazolidinones often involves condensation reactions between thiosemicarbazides and oxo-compounds in acidic media, as seen in related methodologies .

Properties

IUPAC Name

(2Z,5Z)-5-(dimethylaminomethylidene)-3-phenyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS/c1-18(2)8-12-13(21)20(11-6-4-3-5-7-11)14(22-12)17-19-9-15-16-10-19/h3-10H,1-2H3/b12-8-,17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYFRJGMAXOPDA-IAOACWBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)N(C(=NN2C=NN=C2)S1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C(=O)N(/C(=N/N2C=NN=C2)/S1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the condensation of a suitable thiazole derivative with a dimethylamino group and a phenyl group. One approach involves:

  • Preparation of the Thiazolone Core: : Starting from a 2-aminothiazole, react it with a chloroketone to form the thiazolone ring.

  • Introduction of the Triazole Group: : The incorporation of the triazole moiety can be achieved by reacting the thiazolone intermediate with an azide compound under cyclization conditions.

  • Formation of the Dimethylaminomethylidene Group: : This can be introduced by reacting the intermediate with dimethylformamide and a suitable base to form the final product.

Industrial Production Methods

In an industrial setting, this synthesis is often carried out in larger reactors with optimized conditions to enhance yield and purity. The choice of solvents, catalysts, and temperatures is tailored to ensure efficient production. Industrial methods may employ continuous flow techniques to streamline the synthesis and reduce costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically forming sulfoxide or sulfone derivatives under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction of this compound may target the imino group, leading to the corresponding amine.

  • Substitution: : The phenyl group and the triazole ring can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Reagents like sodium borohydride, lithium aluminum hydride.

  • Substitution: : Nucleophiles such as halides, amines, or electrophiles like alkylating agents.

Major Products

The major products of these reactions vary depending on the conditions but can include oxidized thiazolone derivatives, reduced imino forms, and substituted triazole or phenyl groups.

Scientific Research Applications

5-[(Z)-(Dimethylamino)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one is a complex organic compound featuring a thiazole ring, a triazole moiety, and a dimethylamino group. It is also known by other names such as 4-Thiazolidinone, 5-[(dimethylamino)methylene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-, and (2Z,5Z)-5-[(dimethylamino)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one . The molecular formula of this compound is C14H14N6OS and its molecular weight is 314.37 .

Potential Applications

Research indicates that compounds similar to this compound exhibit significant biological activities, making it an interesting candidate for various chemical and biological applications.

Anticancer Properties of Thiazole Derivatives

Thiazole derivatives, which are related to the title compound, are recognized for diverse biological activities, including anticancer properties . For example, certain thiazole-hydrazine derivatives have shown potential as CDK2 inhibitors and have exhibited antiproliferative activities against several cancer cell lines .

One study synthesized a series of thiazole-hydrazine derivatives and tested their antiproliferative activities against four cancer cell lines . Among the synthesized series, one compound was the most active derivative on CDK2, exhibiting the highest potency, being two-fold more potent than the roscovitine positive control against this target . Moreover, this compound was observed to arrest the cell cycle at the G2/M phase of HepG2 and have apoptotic effects on the same cell lines .

Mechanism of Action

This compound exerts its effects by interacting with molecular targets such as enzymes or receptors. The exact mechanism can vary but often involves binding to active sites or modulating biochemical pathways, leading to changes in cellular functions or inhibition of pathogenic organisms.

Comparison with Similar Compounds

Structural Analogues and Molecular Features

Key analogues (Table 1) highlight variations in substituents and their implications:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Synthesis Method Notable Features
Target Compound C₁₄H₁₄N₆OS* 330.37 5-(Z)-dimethylamino-methylidene; 3-phenyl; 2-(1,2,4-triazol-4-ylimino) Likely condensation of thiosemicarbazide Potential electronic modulation
3-Ethyl-5-[(Z)-(4-hydroxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one C₁₄H₁₃N₅O₂S 315.35 3-ethyl; 5-(Z)-(4-hydroxyphenyl) Modified Kurzer method Enhanced polarity via hydroxyl group
(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one C₁₉H₁₈N₂O₃S₂ 410.48 5-(Z)-3,4-dimethoxyphenyl; 2-sulfanylidene; 3-(4-methylphenyl) Unspecified, likely multi-step synthesis Sulfur-rich, potential redox activity
(5Z)-5-[(3-Methoxy-4-phenylmethoxyphenyl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one C₂₆H₂₁N₃O₃S 455.53 Fused thiazolo-triazol ring; 3-methoxy-4-benzyloxy phenyl; 2-(4-methylphenyl) Complex heterocyclic condensation Extended π-conjugation

*Molecular formula inferred from structural analysis.

Key Observations:

Substituent Effects on Polarity and Solubility: The target compound’s dimethylamino group may increase basicity and solubility in polar solvents compared to the ethyl and hydroxyphenyl groups in .

Electronic and Steric Modifications: Replacement of the triazolylimino group with a sulfanylidene moiety in introduces redox-active sulfur, which could influence reactivity or metal coordination. The fused thiazolo-triazol system in extends π-conjugation, likely enhancing UV absorption and stability .

Synthetic Complexity:

  • The target compound’s synthesis likely follows simpler protocols (e.g., refluxing thiosemicarbazides with oxo-compounds) , whereas requires multi-step heterocyclic assembly.

Research Findings and Functional Implications

  • For example, nitro-substituted aryl groups in analogous compounds correlate with enhanced antimycobacterial activity , though the dimethylamino group here may serve a different role.
  • Crystallographic Analysis: Software like SHELXL and ORTEP-3 are critical for resolving complex structures, particularly Z/E isomerism in methylidene groups, as seen in the target compound.

Biological Activity

The compound 5-[(Z)-(dimethylamino)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one (CAS No. 478064-07-2) is a heterocyclic compound with potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

  • Molecular Formula: C14H14N6OS
  • Molecular Weight: 314.37 g/mol
  • Structure: The compound features a thiazole ring and a triazole moiety, which are known for their biological significance.

Antifungal Activity

Research has demonstrated that derivatives of thiazolones exhibit significant antifungal properties. For instance, compounds similar to the target compound have shown activity against various fungal strains:

CompoundActivityMinimum Inhibitory Concentration (MIC)
4aFungicidal against Cryptococcus neoformans2 - 16 µg/mL
4cSelective activity against dermatophytesNot specified

These findings suggest that the thiazole and triazole components contribute to the antifungal efficacy by disrupting fungal cell wall synthesis or function .

Antimicrobial Activity

The broader antimicrobial properties of compounds containing the triazole nucleus have been extensively studied. The incorporation of this moiety has been associated with enhanced activity against both Gram-positive and Gram-negative bacteria. Notably:

  • Compounds derived from similar structures have shown promising antibacterial effects against Bacillus subtilis and other pathogens.
CompoundBacterial StrainInhibition Zone (mm)
9aBacillus subtilis>15 mm
4dSelective for Gram-positive bacteria>15 mm

This indicates that the structural features of the compound may facilitate interactions with bacterial enzymes or membranes, leading to cell death .

The biological activity of this compound can be attributed to its ability to form complexes with metal ions (e.g., Fe++) in enzymatic pathways. This interaction inhibits essential metabolic processes in microorganisms .

Case Studies

  • Antifungal Evaluation : A study evaluated various derivatives for their antifungal properties using a microbroth dilution method against clinical isolates of C. neoformans. The results indicated that certain derivatives had a selective fungicidal effect rather than fungistatic action .
  • Antibacterial Screening : Another investigation focused on the antibacterial potential of synthesized thiazole derivatives. The study highlighted that modifications in the side chains significantly influenced the activity against specific bacterial strains, emphasizing structure-activity relationships .

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Condensation : Reacting a substituted benzaldehyde (e.g., 4-hydroxy-3-iodobenzaldehyde) with thiosemicarbazide under acidic conditions (e.g., HCl in ethanol) to form a Schiff base intermediate .

Cyclization : The intermediate undergoes cyclization to form the thiazolidinone core. Solvents like ethanol or DMF, combined with heating (60–80°C), are critical for yield optimization .

Functionalization : Introducing the triazole-imino group via nucleophilic substitution or coupling reactions. For example, reacting with 4H-1,2,4-triazole-4-amine under reflux in acetonitrile .
Key Optimization Factors :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
  • Catalysts : Acidic catalysts (e.g., acetic acid) accelerate Schiff base formation .
  • Temperature Control : Prolonged heating (>6 hours) may degrade sensitive functional groups; stepwise temperature ramping is advised .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

FT-IR : Identifies key functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, thiazolidinone C=O at 1700 cm⁻¹) .

NMR :

  • ¹H NMR : Signals for the dimethylamino group appear as a singlet (~δ 3.0 ppm), while aromatic protons (phenyl, triazole) resonate between δ 7.0–8.5 ppm .
  • 13C NMR : The thiazolidinone carbonyl carbon is typically observed at ~δ 170 ppm .

UV-Vis : π→π* transitions in conjugated systems (e.g., imino groups) show absorption bands at 250–300 nm .
Resolving Contradictions :

  • DFT Calculations : Compare experimental spectra with computed vibrational frequencies and electronic transitions to validate assignments .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic regions .

Advanced: How can regioselectivity be controlled during the introduction of the triazole-imino group?

Methodological Answer:
Regioselectivity is influenced by:

Reagent Design : Using pre-functionalized triazole derivatives (e.g., 4H-1,2,4-triazole-4-amine) with sterically bulky substituents to direct coupling to the desired position .

Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective C–N bond formation. Ligands like XPhos enhance selectivity for the 4-position of the triazole .

Solvent Effects : Non-polar solvents (toluene) favor thermodynamic control, while polar solvents (DMF) stabilize kinetic intermediates .
Case Study : A 2019 study achieved 85% regioselectivity using Pd(OAc)₂/XPhos in toluene at 110°C .

Advanced: What computational strategies are effective for predicting the compound’s reactivity or biological targets?

Methodological Answer:

DFT for Reactivity :

  • Calculate Fukui indices to identify nucleophilic/electrophilic sites. The dimethylamino group often acts as an electron donor, activating the thiazolidinone ring for further substitution .
  • Transition state modeling (e.g., using Gaussian 09) predicts reaction pathways, such as cyclization barriers .

Molecular Docking :

  • Target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. The triazole-imino group shows strong binding to active-site residues (ΔG ≈ −9.2 kcal/mol) .

MD Simulations : Assess binding stability (≥100 ns simulations) to prioritize synthetic targets .

Advanced: How can synthetic by-products (e.g., deiodinated analogs) be minimized or characterized?

Methodological Answer:

By-Product Mitigation :

  • Reductive Conditions : Avoid using strong reducing agents (e.g., NaBH₄) that may deiodinate the phenyl group. Use milder reductants like ascorbic acid .
  • Protecting Groups : Temporarily protect iodine with trimethylsilyl groups during reactive steps .

Characterization :

  • LC-MS : Monitor reaction progress in real-time; deiodinated products show [M–I+H]+ peaks .
  • X-ray Crystallography : Resolves structural ambiguities, such as Z/E isomerism in the dimethylamino-methylidene moiety .

Basic: What are the common stability issues during storage, and how are they addressed?

Methodological Answer:

Degradation Pathways :

  • Hydrolysis of the thiazolidinone ring in humid conditions.
  • Photooxidation of the triazole-imino group .

Stabilization Strategies :

  • Storage : Argon atmosphere, desiccated at −20°C.
  • Light Protection : Amber vials or aluminum foil wrapping .
  • Buffered Solutions : Use pH 7.4 phosphate buffer for biological assays to prevent acidic/basic hydrolysis .

Advanced: What methodologies enable the study of structure-activity relationships (SAR) for antimicrobial activity?

Methodological Answer:

Analog Synthesis :

  • Vary substituents on the phenyl (e.g., electron-withdrawing groups) and triazole (e.g., alkyl vs. aryl) .

Biological Assays :

  • MIC Testing : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Triazole derivatives show MIC values of 2–8 µg/mL .
  • Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., CYP450 for metabolic stability) .

QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with activity .

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